(2S)-2,6-diaminohexanoic acid sulfate, commonly known as lysine sulfate, is a derivative of the amino acid lysine, which is essential for human health. Lysine is classified as an α-amino acid, characterized by its basic nature due to the presence of an amino group in its side chain. This compound plays a crucial role in protein synthesis and various metabolic processes. Lysine cannot be synthesized by the human body and must be obtained through dietary sources, making it an essential amino acid.
Lysine is primarily sourced from animal proteins such as meat, dairy, and eggs, as well as from plant-based sources like legumes and nuts. In terms of classification, lysine is categorized as a basic, charged (at physiological pH), aliphatic amino acid. The specific compound (2S)-2,6-diaminohexanoic acid sulfate falls under the category of amino acids with additional sulfate groups that enhance its solubility and biological activity .
The synthesis of (2S)-2,6-diaminohexanoic acid sulfate can be achieved through several methods. One common approach involves the chemical modification of lysine to introduce sulfate groups. This can be done using sulfuric acid or sulfur trioxide in the presence of a suitable solvent.
The molecular formula for (2S)-2,6-diaminohexanoic acid sulfate is C6H14N2O4S. The structure consists of a hexane backbone with two amino groups located at the second and sixth carbon positions and a sulfate group attached.
C(CC(=O)O)(N)C(N)CC(=O)O.S(=O)(=O)O
.(2S)-2,6-diaminohexanoic acid sulfate can participate in various chemical reactions typical of amino acids:
For example, when reacting with hydrochloric acid:
This reaction illustrates how lysine can form hydrochloride salts which are often used in pharmaceutical formulations .
The mechanism of action for (2S)-2,6-diaminohexanoic acid sulfate primarily relates to its role in protein synthesis and metabolic pathways. Lysine acts as a building block for proteins and participates in various enzymatic reactions:
Data indicates that lysine supplementation can enhance muscle recovery and growth due to its role in protein synthesis .
These properties indicate that (2S)-2,6-diaminohexanoic acid sulfate is stable under normal conditions but should be stored properly to avoid degradation .
(2S)-2,6-diaminohexanoic acid sulfate has several scientific applications:
The coordination between sulfate ions and (2S)-2,6-diaminohexanoic acid (lysine) is governed by a complex interplay of electrostatic forces, hydrogen bonding, and hydrophobic effects. Calorimetric studies reveal that sulfate (SO₄²⁻) engages primarily with the protonated ω-amino group (NH₃⁺) of lysine’s side chain, forming ion pairs with a binding enthalpy (ΔH) of −15.2 kJ·mol⁻¹ at physiological pH [2]. This interaction is significantly stronger than lysine’s binding with carboxylate anions (e.g., acetate, ΔH = −8.7 kJ·mol⁻¹), attributable to sulfate’s higher charge density and multidentate character [2] [7].
The guanidinium group of arginine exhibits superior sulfate affinity compared to lysine’s ammonium group due to its planar geometry and capacity for multi-point hydrogen bonding. However, lysine’s alkylammonium group still facilitates stable sulfate coordination through:
Table 1: Thermodynamic Parameters for Sulfate-Amino Acid Interactions (298 K)
Amino Acid | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | TΔS (kJ·mol⁻¹) | Dominant Force |
---|---|---|---|---|
Lysine | −10.3 | −15.2 | −4.9 | Electrostatic |
Arginine | −14.7 | −12.8 | +1.9 | H-bonding |
Stoichiometry of lysine-sulfate complexes is modulated by pH, ionic strength, and reactant concentrations. Isothermal titration calorimetry (ITC) data demonstrate two distinct binding modes:
Notably, phosphate buffer (pH 7.4) suppresses 1:2 complexation by competing for protonated amino sites. Here, lysine-sulfate binding shifts to exclusively 1:1 stoichiometry with 30% reduced affinity compared to pure water [2]. This competition is quantified by the relationship:$$K{\text{obs}} = K0 / (1 + K{\text{comp}}[\text{HPO}4^{2-}])$$where $K0$ = binding constant in water, $K{\text{comp}}$ = phosphate competition constant (120 M⁻¹).
Hydration changes during lysine-sulfate pairing are elucidated through partial molar volume (ΔV) and compressibility (Δκₛ) measurements. Upon complexation, ΔV decreases by 12.3 cm³·mol⁻¹ due to:
Pulsed-field gradient NMR studies reveal slowed water diffusion (ΔD/D₀ = −0.22) around lysine-sulfate complexes versus free lysine, indicating enhanced hydration shell rigidity. This arises from sulfate’s disruption of bulk water networks, increasing the correlation time of bound water (τc) from 8 ps to 15 ps [7].
Table 2: Hydration Properties of Lysine and Its Sulfate Complex
Species | ΔV (cm³·mol⁻¹) | Δκₛ (TPa⁻¹) | Hydration Number | τc (ps) |
---|---|---|---|---|
Free Lysine | +102.1 | −0.18 | 14.2 | 8.0 |
Lysine-Sulfate (1:1) | +89.8 | −0.31 | 18.5 | 15.2 |
Lysine-Sulfate (1:2) | +81.6 | −0.42 | 22.7 | 18.9 |
Lysine’s speciation profile controls sulfate coordination efficiency. At pH < 2.0, lysine exists as H₃L²⁺, favoring electrostatic binding but limited by proton competition. At pH 7.4, the dominant HL⁺ form (ω-NH₃⁺ protonated, α-COO⁻ deprotonated) optimizes sulfate affinity. RRSU computational modeling identifies four key ternary complexes involving sulfate [2] [4]:
Potentiometric titrations reveal that Cu²⁺ enhances lysine-sulfate binding by 1.5 log units via ternary complex formation. The speciation diagram below illustrates pH-dependent distribution:
pH 2–4: H₃L²⁺ + HSO₄⁻ → [H₃L·HSO₄]⁺ (log K = 1.2) pH 5–8: HL⁺ + SO₄²⁻ → [HL·SO₄]⁻ (log K = 2.8) pH > 9: L⁰ + SO₄²⁻ → No binding (ω-NH₂ deprotonated)
Binary solvent systems significantly alter lysine-sulfate solubility and association. In water-methanol/ethanol mixtures:
Densimetry and ultrasound velocimetry identify solvent reorganization as the dominant non-electrostatic effect. In water-ethanol (1:1), ΔV for complexation becomes less negative (+76.3 cm³·mol⁻¹ vs. +89.8 in water) due to disrupted alcohol-water clusters, reducing desolvation costs [5] [7].
Table 3: Lysine Sulfate Solubility in Binary Solvents (298 K)
Solvent | Xₛₒₗᵥₑₙₜ | Solubility (mol·kg⁻¹) | ΔGₛₒₗᵥ (kJ·mol⁻¹) | Dielectric Constant (ε) |
---|---|---|---|---|
Water | 1.00 | 1.82 | −10.1 | 78.5 |
Methanol/Water | 0.40 | 1.05 | −8.9 | 65.2 |
Ethanol/Water | 0.40 | 0.68 | −7.2 | 58.3 |
Methanol | 1.00 | 0.47 | −5.1 | 32.7 |
Ethanol | 1.00 | 0.21 | −3.8 | 24.6 |
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